1-Cyclopropyl-4-(trifluoromethyl)benzene
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Overview
Description
1-Cyclopropyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9F3 It is characterized by a benzene ring substituted with a cyclopropyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Cyclopropyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the cyclopropanation of α-silyl styrenes with aryl diazoacetates followed by desilylation . Industrial production methods may vary, but they typically involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form various substituted aryl cyclopropanes.
Scientific Research Applications
1-Cyclopropyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The cyclopropyl group can influence the compound’s binding affinity to specific enzymes or receptors, thereby modulating its biological activity .
Comparison with Similar Compounds
1-Cyclopropyl-4-(trifluoromethyl)benzene can be compared with other benzene derivatives such as:
1-Chloro-4-(trifluoromethyl)benzene: Similar in structure but with a chlorine atom instead of a cyclopropyl group.
1-Bromo-4-(trifluoromethyl)benzene: Contains a bromine atom, which can influence its reactivity and applications.
1-Nitro-4-(trifluoromethyl)benzene: The nitro group imparts different electronic properties and reactivity.
These comparisons highlight the unique structural and functional properties of this compound, making it a compound of significant interest in various research domains.
Properties
Molecular Formula |
C10H9F3 |
---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1-cyclopropyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 |
InChI Key |
WXZTZBYLSRHABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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